molecular formula C24H20ClNO4S B2783797 1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866725-93-1

1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2783797
M. Wt: 453.94
InChI Key: FOSUWMORFMSSRX-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CB-1 antagonist and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Structural and Synthetic Applications

Quinoline derivatives have been extensively studied for their structural diversity and synthetic applications. For instance, novel synthetic routes and methodologies have been developed to create various quinoline derivatives, highlighting the compound's versatility and potential as a building block in organic synthesis. The synthesis of metabolites of related compounds demonstrates the complexity and potential of quinoline derivatives for further chemical transformations, which could be applicable to "1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one" for creating novel compounds with unique properties (Mizuno et al., 2006).

Pharmaceutical and Medicinal Chemistry

Quinoline derivatives are known for their potential in pharmaceutical and medicinal chemistry, particularly as antimicrobial and antitumor agents. Their structural diversity allows for the synthesis of compounds with specific biological activities. For example, novel quinoline-based compounds have shown promising antimicrobial and antimalarial activities, suggesting that derivatives like "1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one" could be explored for similar applications (Parthasaradhi et al., 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-2-30-19-11-12-22-21(14-19)24(27)23(31(28,29)20-9-4-3-5-10-20)16-26(22)15-17-7-6-8-18(25)13-17/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSUWMORFMSSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxyquinolin-4-one

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